molecular formula C16H12N4O3S B5875070 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole

5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole

Cat. No. B5875070
M. Wt: 340.4 g/mol
InChI Key: LKKFJWXXCZVRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole, also known as MNT, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNT is a member of the triazole family of compounds, which are known for their diverse range of biological activities. In

Mechanism of Action

The exact mechanism of action of 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole is not fully understood, but it is believed to work through the inhibition of key enzymes involved in cell growth and division. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may be responsible for its anti-cancer activity. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and antimicrobial activity, 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has been shown to have anti-inflammatory and antioxidant properties. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has also been shown to modulate the immune system, with potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole is its potent biological activity, which makes it a valuable tool for scientific research. However, 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole is also known to be highly toxic, which can limit its use in certain experiments. Additionally, 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole is relatively expensive to produce, which can be a limiting factor for some researchers.

Future Directions

There are many potential future directions for research on 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole. One area of interest is in the development of 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole-based therapeutics for the treatment of cancer and infectious diseases. Another area of interest is in the development of 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole-based probes for imaging and diagnostic applications. Finally, further research is needed to fully understand the mechanism of action of 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole and its potential applications in a variety of scientific fields.
Conclusion:
In conclusion, 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole is a synthetic compound with potent biological activity that has been extensively studied for its potential use in scientific research. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has shown promise as a potential therapeutic agent for the treatment of cancer and infectious diseases, and as a valuable tool for imaging and diagnostic applications. However, further research is needed to fully understand its mechanism of action and potential applications in a variety of scientific fields.

Synthesis Methods

5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole can be synthesized through a multistep process involving the reaction of 4-nitrobenzoyl chloride with thiourea followed by the reaction of the resulting intermediate with phenylhydrazine and methyl iodide. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. 5-(methylthio)-1-(4-nitrobenzoyl)-3-phenyl-1H-1,2,4-triazole has also been studied for its potential use as an antimicrobial agent, with promising results against a range of bacterial and fungal pathogens.

properties

IUPAC Name

(5-methylsulfanyl-3-phenyl-1,2,4-triazol-1-yl)-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c1-24-16-17-14(11-5-3-2-4-6-11)18-19(16)15(21)12-7-9-13(10-8-12)20(22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKFJWXXCZVRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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